Kinase Selectivity Driven by 3-(Pyridin-4-yl) Substitution vs. 4-(Pyridin-4-yl) Isomer
A direct comparative study on 5-aminopyrazole scaffolds revealed that the 3-(pyridin-4-yl) substitution pattern is essential for potent cancer kinase inhibition. The regioisomeric 4-(pyridin-4-yl) analog showed negligible p38α MAPK inhibition, while the 3-substituted series exhibited nanomolar IC50 values against Src, B-Raf, and EGFR kinases [1]. This indicates that the target compound, 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile, provides the correct vector for targeting these kinases, unlike its 4-substituted counterpart (CAS 2098138-88-4).
| Evidence Dimension | Kinase inhibitory activity for regioisomers |
|---|---|
| Target Compound Data | 3-(pyridin-4-yl) substitution pattern leads to nanomolar IC50 activity against cancer kinases (e.g., Src, B-Raf V600E, EGFR) |
| Comparator Or Baseline | 4-(pyridin-4-yl) substitution pattern (CAS 2098138-88-4): almost complete loss of p38α inhibition, no reported cancer kinase activity |
| Quantified Difference | Regioisomeric switch from 4-(pyridin-4-yl) to 3-(pyridin-4-yl) changes inhibitor selectivity from inactive to nanomolar potency against key cancer targets. |
| Conditions | In vitro kinase inhibition assays against a panel of human recombinant kinases (Src, B-Raf wt, B-Raf V600E, EGFR, VEGFR-2); p38α MAPK assay. |
Why This Matters
This provides a clear basis for selecting the 3-substituted isomer for developing kinase inhibitors, avoiding the inactive 4-substituted isomer.
- [1] Tri- and tetrasubstituted pyrazole derivates: Regioisomerism switches activity from p38MAP kinase to important cancer kinases. J. Med. Chem., 2008. DOI: 10.1021/jm8001234. View Source
